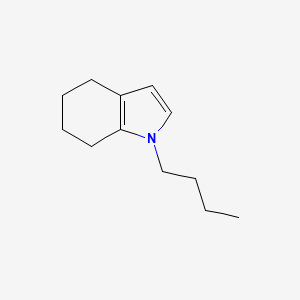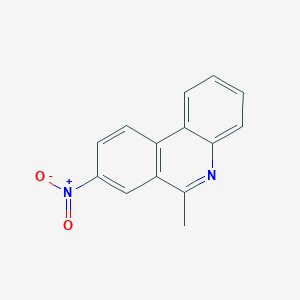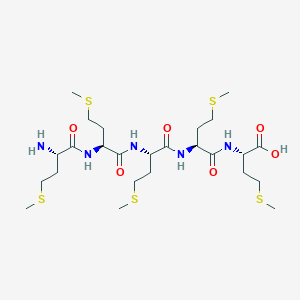
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine is a synthetic peptide composed of five L-methionine residues L-methionine is an essential sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, detoxification, and metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methionine residues can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from methionine sulfoxide.
Substitution: Various peptide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine involves its role as a precursor for the synthesis of other important molecules. It acts as a methyl donor in methylation reactions, playing a crucial role in gene expression, detoxification processes, and the regulation of neurotransmitters. The sulfur atoms in the methionine residues also contribute to its antioxidant properties by neutralizing free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionine: A single methionine residue with similar biological functions.
L-Methionyl-L-methionine: A dipeptide with similar properties but shorter chain length.
L-Methionyl-L-methionyl-L-methionine: A tripeptide with intermediate chain length.
Uniqueness
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine is unique due to its longer peptide chain, which may confer different structural and functional properties compared to shorter methionine peptides
Eigenschaften
CAS-Nummer |
51529-32-9 |
|---|---|
Molekularformel |
C25H47N5O6S5 |
Molekulargewicht |
674.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H47N5O6S5/c1-37-11-6-16(26)21(31)27-17(7-12-38-2)22(32)28-18(8-13-39-3)23(33)29-19(9-14-40-4)24(34)30-20(25(35)36)10-15-41-5/h16-20H,6-15,26H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
BQMDWLHBHLILMV-HVTWWXFQSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



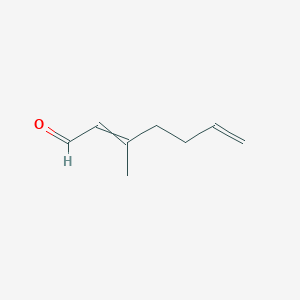

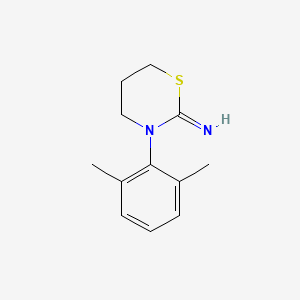

![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)



![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
